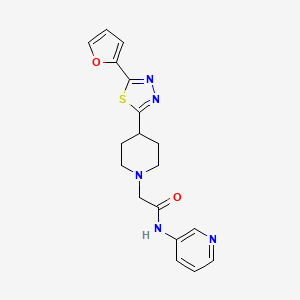
2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic compound known for its diverse applications in scientific research This compound is distinguished by its unique molecular structure, incorporating furan, thiadiazole, piperidine, and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. The process may begin with the preparation of intermediate compounds, such as furan derivatives, thiadiazole derivatives, and piperidine derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Reaction conditions might include the use of solvents, catalysts, and temperature control to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous-flow reactors. The process optimization focuses on maximizing yield and purity while minimizing waste and energy consumption. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form new derivatives.
Reduction: : It can be reduced to modify the functional groups attached to the core structure.
Substitution: : The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the presence of catalysts to facilitate the desired chemical transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation might yield furan-derived ketones, while reduction could produce alcohol derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide has significant potential in various fields of scientific research:
Chemistry: : It serves as a versatile intermediate for the synthesis of more complex molecules and polymers.
Biology: : The compound's biological activity can be harnessed for studying enzyme interactions and cellular processes.
Medicine: : It has potential therapeutic applications, particularly in designing drugs targeting specific molecular pathways.
Industry: : The compound can be used in the development of materials with unique properties, such as high-performance polymers or coatings.
Wirkmechanismus
The mechanism by which 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide exerts its effects is often linked to its ability to interact with specific molecular targets. These targets might include enzymes, receptors, or nucleic acids. The compound's structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved could range from inhibiting enzyme activity to blocking receptor sites, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide stands out due to its unique combination of furan, thiadiazole, piperidine, and pyridine rings. Similar compounds might include:
Furan-based derivatives: : Compounds primarily featuring the furan ring.
Thiadiazole-based derivatives: : Molecules centered around the thiadiazole structure.
Piperidine-based derivatives: : Compounds incorporating the piperidine ring.
Each of these similar compounds has distinct properties and applications, but the combination found in this compound offers a broader range of potential interactions and uses, making it a compound of significant interest in various scientific disciplines.
Eigenschaften
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-16(20-14-3-1-7-19-11-14)12-23-8-5-13(6-9-23)17-21-22-18(26-17)15-4-2-10-25-15/h1-4,7,10-11,13H,5-6,8-9,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCELDCOZOIMVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














